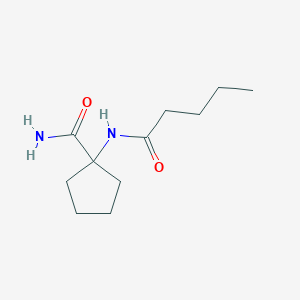
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid, commonly known as ACPC, is a chiral amino acid derivative that has been widely used in scientific research due to its unique chemical properties. ACPC is a non-protein amino acid that contains a pyrrolidine ring and an allyl ester group. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the field of pharmacology and neuroscience.
Mécanisme D'action
The mechanism of action of ACPC is not fully understood, but it is believed to involve the modulation of glutamate receptor activity. ACPC has been shown to bind to the NMDA receptor, a subtype of glutamate receptor, and enhance its activity. This results in an increase in synaptic plasticity and the formation of new memories.
Biochemical and Physiological Effects
ACPC has been found to exhibit various biochemical and physiological effects, including the modulation of glutamate receptor activity, the enhancement of acetylcholine release, and the promotion of synaptic plasticity. These effects make ACPC a valuable tool for studying the mechanisms of memory formation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ACPC in lab experiments include its relatively simple synthesis, its ability to modulate glutamate receptor activity, and its potential therapeutic applications in neurological disorders. However, there are also some limitations associated with the use of ACPC, including its potential toxicity and the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of ACPC. One potential application is the development of ACPC-based drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is the investigation of the mechanism of action of ACPC and its potential interactions with other neurotransmitters and receptors. Additionally, the use of ACPC in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for neurological disorders.
Méthodes De Synthèse
ACPC can be synthesized through a multi-step process involving the reaction of pyrrolidine with allyl chloroformate. The resulting product is then treated with hydrochloric acid to yield the final compound. The synthesis of ACPC is relatively simple and can be performed in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
ACPC has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. ACPC has also been found to enhance the release of acetylcholine, a neurotransmitter that plays a critical role in learning and memory.
Propriétés
IUPAC Name |
(2S)-1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXCFSFLIIUEAX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401223853 | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((Allyloxy)carbonyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
110637-44-0 | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110637-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Propen-1-yl) (2S)-1,2-pyrrolidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401223853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B180712.png)
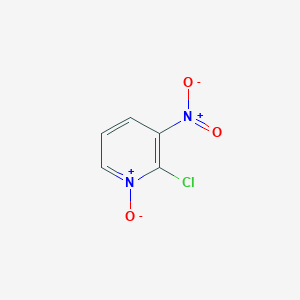
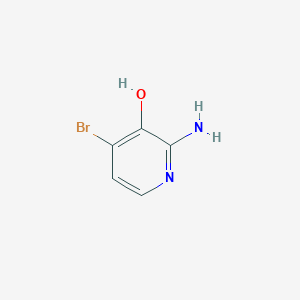

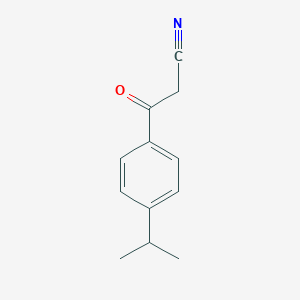



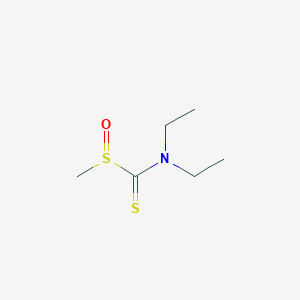
![(7-Chloro-2,3-dihydrofuro[2,3-c]pyridin-3-yl)methanol](/img/structure/B180735.png)
